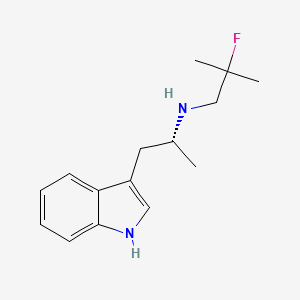

(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine is a complex organic compound that features an indole moiety, a fluorinated alkyl chain, and an amine group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine typically involves multi-step organic reactions. One common approach includes the following steps:

Starting Material Preparation: The synthesis begins with the preparation of the indole derivative and the fluorinated alkyl chain.

Coupling Reaction: The indole derivative is coupled with the fluorinated alkyl chain using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Amine Introduction: The coupled product is then subjected to reductive amination to introduce the amine group, using reagents like sodium triacetoxyborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing automated reactors and continuous flow chemistry to enhance yield and efficiency.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, using nucleophiles like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of azides or thiol-substituted products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine has been investigated for its potential therapeutic effects. Its structural similarity to other biologically active compounds suggests that it may interact with various biological targets:

- Antidepressant Activity : The indole structure is commonly associated with serotonin receptor modulation. Preliminary studies indicate that this compound may exhibit antidepressant-like effects through the modulation of serotonin pathways .

- Neuroprotective Effects : Research into indole derivatives has shown promise in neuroprotection, potentially offering benefits in neurodegenerative diseases .

Pharmacology

Studies have focused on the pharmacological profile of this compound:

Neuropharmacology

The compound's potential role in neuropharmacology is noteworthy:

- Behavioral Studies : Animal models have been utilized to assess the behavioral effects of this compound, particularly its impact on anxiety and depression-related behaviors .

- Mechanism of Action : Investigations into its mechanism suggest that it may influence neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Study on Antidepressant Effects :

- Neuroprotective Research :

Mecanismo De Acción

The mechanism of action of ®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The fluorinated alkyl chain enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

- ®-3-((1-(1H-indol-3-yl)propan-2-yl)amino)-2,2-difluoropropan-1-ol

- (2R)-1-(1H-indol-3-yl)propan-2-amine

Uniqueness

®-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine is unique due to the presence of both the indole moiety and the fluorinated alkyl chain, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.

Actividad Biológica

(R)-N-(1-(1H-indol-3-yl)propan-2-yl)-2-fluoro-2-methylpropan-1-amine, also known by its CAS number 1639042-36-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an indole moiety and a fluorinated alkyl group, suggesting possible interactions with biological targets.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21FN2

- Molecular Weight : 248.35 g/mol

- Purity : 95%

The compound's structure can be represented using the SMILES notation: C[C@H](CC1=CNC2=C1C=CC=C2)NCC(C)(C)F.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that compounds with similar structures can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Pharmacological Effects

Studies have shown that this compound may exhibit:

- Antidepressant-like effects : Given its indole structure, it may influence serotonin receptors, potentially offering therapeutic benefits in mood disorders.

- Analgesic properties : Similar compounds have been noted for their pain-relieving effects, possibly through modulation of pain pathways.

- Antimicrobial activity : The fluorinated component may enhance the compound's ability to penetrate bacterial membranes, suggesting potential use as an antimicrobial agent.

Case Study 1: Antidepressant Activity

A study examining the effects of related indole derivatives on serotonin receptor activity found that these compounds could significantly increase serotonin levels in synaptic clefts, leading to enhanced mood and reduced anxiety in animal models. This suggests that this compound could possess similar properties.

Case Study 2: Analgesic Effects

Research conducted on structurally similar compounds indicated that they can modulate pain perception through the inhibition of specific neurotransmitter reuptake mechanisms. This could imply that our compound may also provide pain relief by interacting with opioid receptors or other pain-related pathways.

Comparative Biological Activity Table

Propiedades

IUPAC Name |

2-fluoro-N-[(2R)-1-(1H-indol-3-yl)propan-2-yl]-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2/c1-11(18-10-15(2,3)16)8-12-9-17-14-7-5-4-6-13(12)14/h4-7,9,11,17-18H,8,10H2,1-3H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBIVLMHOKZWHEW-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)NCC(C)(C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CNC2=CC=CC=C21)NCC(C)(C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.